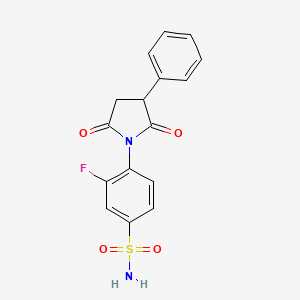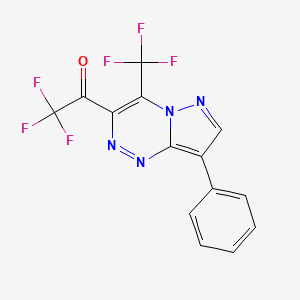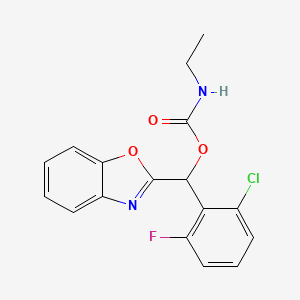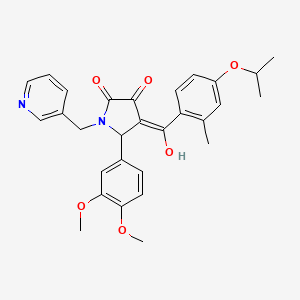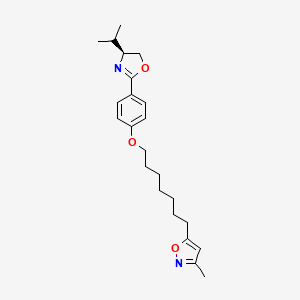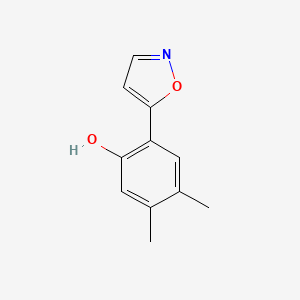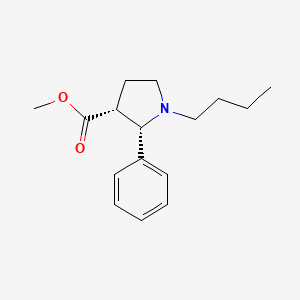![molecular formula C18H21N5O B12895834 Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl- CAS No. 787590-65-2](/img/structure/B12895834.png)
Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its anticancer properties, showing promising results against various cancer cell lines . Additionally, it is explored for its potential as an antimicrobial and antiviral agent .
Mechanism of Action
The mechanism of action of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine and N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine . These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and therapeutic potential.
Properties
CAS No. |
787590-65-2 |
|---|---|
Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H21N5O/c1-2-4-15(5-3-1)16-14-21-18-17(20-7-9-23(16)18)19-6-8-22-10-12-24-13-11-22/h1-5,7,9,14H,6,8,10-13H2,(H,19,20) |
InChI Key |
ZNGHTGHBYQTJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
